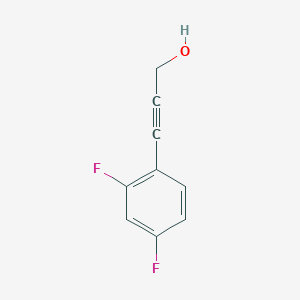

3-(2,4-difluorophenyl)prop-2-yn-1-ol

Description

Contextualization within Fluorinated Organic Compounds Research

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science to modulate a compound's properties. nih.govnih.govsolvay.com Fluorine's high electronegativity and the strength of the carbon-fluorine (C-F) bond can profoundly influence a molecule's physicochemical and biological characteristics. nih.govnih.gov The strategic placement of fluorine atoms can enhance metabolic stability, increase lipophilicity (which can improve membrane permeability), and alter the acidity (pKa) of nearby functional groups. nih.govsci-hub.boxresearchgate.net

In the context of 3-(2,4-difluorophenyl)prop-2-yn-1-ol, the two fluorine atoms on the phenyl ring significantly modify its electronic properties. ontosight.ai This difluorination can lead to enhanced biological activity and improved pharmacokinetic profiles in derivative compounds. nih.govresearchgate.net The field of fluorinated organic compounds is expanding rapidly, driven by the need for molecules with tailored properties for advanced applications, and compounds like this compound are valuable intermediates in this pursuit. solvay.comnbinno.com Globally, it is estimated that approximately 20% of all pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom, underscoring the importance of fluorinated building blocks. nih.gov

Table 1: Impact of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorination | Rationale |

|---|---|---|

| Metabolic Stability | Often increased | The C-F bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage. sci-hub.box |

| Lipophilicity | Generally increased | Fluorine can increase a molecule's ability to pass through biological membranes. nih.govontosight.ai |

| Binding Affinity | Can be enhanced | Fluorine can participate in favorable interactions (e.g., orthogonal multipolar interactions) with protein targets. nih.gov |

| Acidity (pKa) | Acidity of nearby groups is typically increased | The high electronegativity of fluorine withdraws electron density. sci-hub.box |

Significance of Alkyne-Functionalized Alcohols in Synthetic Chemistry

Alkyne-functionalized alcohols, also known as propargyl alcohols, are highly versatile intermediates in organic synthesis. wikipedia.org They possess two distinct and reactive functional groups—the terminal alkyne and the hydroxyl group—which can be manipulated selectively or concertedly to construct complex molecular architectures. mdpi.commasterorganicchemistry.com

The terminal alkyne (C≡C-H) is a key functional group for carbon-carbon bond formation. mdpi.com It readily participates in a variety of powerful coupling reactions, most notably the Sonogashira coupling, to connect with aryl or vinyl halides. organic-chemistry.orgwikipedia.org Furthermore, terminal alkynes are foundational to "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is used to form stable triazole rings. myskinrecipes.com The alkyne moiety can also undergo hydration to form ketones, reduction to alkenes or alkanes, or oxidative cleavage to produce carboxylic acids. masterorganicchemistry.comchemistrysteps.com

The primary alcohol (-CH₂OH) offers another site for chemical modification. It can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted into a leaving group for nucleophilic substitution reactions. nih.govmdpi.com The presence of both the alkyne and alcohol functionalities in a single molecule like this compound provides synthetic chemists with a powerful tool for molecular diversification. researchgate.net

Table 2: Key Reactions of Alkyne and Alcohol Functional Groups

| Functional Group | Reaction Type | Description |

|---|---|---|

| Terminal Alkyne | Sonogashira Coupling | Forms a C(sp)-C(sp²) bond with aryl/vinyl halides, catalyzed by palladium and copper. wikipedia.org |

| Azide-Alkyne Cycloaddition | Reacts with azides to form triazole rings, often under "click chemistry" conditions. myskinrecipes.com | |

| Hydration | Addition of water across the triple bond to yield a carbonyl compound (ketone). masterorganicchemistry.com | |

| Reduction | Can be selectively reduced to a cis-alkene (using Lindlar's catalyst) or a trans-alkene (using Na/NH₃). | |

| Primary Alcohol | Oxidation | Can be converted to an aldehyde (e.g., using PCC) or a carboxylic acid (e.g., using KMnO₄). |

| Nucleophilic Substitution | The hydroxyl group can be converted to a better leaving group (e.g., tosylate) for substitution reactions. mdpi.com |

Overview of Research Trajectories for Aryl-Substituted Propargyl Alcohols

Aryl-substituted propargyl alcohols are a significant class of compounds in academic research due to their utility as precursors for a wide range of valuable organic molecules. A major research trajectory involves their use in transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling, for instance, uses these alcohols to react with aryl chlorides, bromides, or iodides to synthesize unsymmetrical diaryl acetylenes, which are structures found in many functional materials and biologically active compounds. sci-hub.seorganic-chemistry.org

Another prominent area of research is gold-catalyzed transformations. Gold catalysts can activate the alkyne of aryl propargyl alcohols, facilitating intramolecular or intermolecular reactions with various nucleophiles. researchgate.net These reactions can lead to the selective synthesis of complex structures such as substituted allenes, indenes, and other polycyclic aromatic systems. researchgate.net

Furthermore, research has focused on the stereoselective modification of these compounds. The development of methods for the kinetic resolution of racemic aryl-substituted propargyl alcohols allows for the preparation of enantiomerically enriched products. researchgate.net These chiral propargyl alcohols are valuable building blocks for the asymmetric synthesis of complex natural products and pharmaceuticals. The rearrangement of propargyl alcohols, often catalyzed by acids or metals, into α,β-unsaturated carbonyl compounds (the Meyer-Schuster rearrangement) is another well-established research avenue that continues to be explored and refined. nih.gov

Table 3: Research Applications of Aryl-Substituted Propargyl Alcohols

| Research Area | Key Transformation | Typical Products |

|---|---|---|

| Palladium-Catalyzed Coupling | Deacetonative Sonogashira Coupling | Unsymmetrical diaryl acetylenes. sci-hub.seorganic-chemistry.org |

| Gold-Catalyzed Reactions | Nucleophilic Substitution & Hydroarylation | 1,1,3-Triarylallenes, diaryl-indenes, tetraaryl-allyl compounds. researchgate.net |

| Asymmetric Synthesis | Kinetic Resolution | Enantiomerically enriched propargyl alcohols and their derivatives. researchgate.net |

| Rearrangement Reactions | Meyer-Schuster & Related Rearrangements | α-Haloenones, β-haloenones, and other α,β-unsaturated carbonyls. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-difluorophenyl)prop-2-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTMQVAFNNOFAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C#CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 2,4 Difluorophenyl Prop 2 Yn 1 Ol

Catalytic Strategies for Carbon-Carbon Bond Formation

The construction of the carbon-carbon bond between the difluorophenyl ring and the propargyl alcohol backbone is a critical step in the synthesis of 3-(2,4-difluorophenyl)prop-2-yn-1-ol. Various transition-metal-catalyzed cross-coupling reactions have been developed to achieve this transformation with high efficiency and selectivity. scilit.comthieme-connect.com

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are powerful tools for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms. In the context of synthesizing this compound, this typically involves the coupling of a 2,4-difluorophenyl halide (e.g., 1-bromo-2,4-difluorobenzene (B57218) or 1-iodo-2,4-difluorobenzene) with propargyl alcohol.

The catalytic cycle of the Sonogashira reaction generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a copper(I) acetylide (formed in situ from propargyl alcohol, a copper(I) salt, and a base), and subsequent reductive elimination to afford the desired product and regenerate the Pd(0) catalyst.

Table 1: Representative Palladium-Catalyzed Synthesis of Arylpropargyl Alcohols

| Catalyst | Ligand | Copper Source | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Et₃N | THF | Room Temp. | High |

| Pd(OAc)₂ | XPhos | CuI | Cs₂CO₃ | Toluene | 80 | Good to High |

This table presents generalized conditions for Sonogashira couplings and may require optimization for the specific synthesis of this compound.

Recent advancements in palladium catalysis have focused on the development of highly active and stable catalyst systems that can operate under milder conditions and with lower catalyst loadings. The use of bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of the catalytic cycle. mdpi.com

Copper-Mediated Alkyne Synthesis Pathways

Copper-catalyzed reactions provide an alternative and often complementary approach to palladium-based methods for the synthesis of propargyl alcohols. The Castro-Stephens coupling, for instance, involves the reaction of a copper(I) acetylide with an aryl halide. While this reaction typically requires stoichiometric amounts of copper, modern catalytic variants have been developed.

Copper can also mediate the coupling of terminal alkynes with aryl halides in the absence of palladium, often requiring higher reaction temperatures. These methods can be advantageous due to the lower cost and toxicity of copper compared to palladium. rsc.org Copper-mediated radiofluorination has also shown significant potential in forming aromatic C-F bonds for radioligands. nih.gov

Table 2: Comparison of Palladium and Copper-Based Catalytic Systems

| Feature | Palladium-Catalyzed (e.g., Sonogashira) | Copper-Mediated/Catalyzed |

|---|---|---|

| Catalyst Loading | Typically low (0.1-5 mol%) | Can be higher, sometimes stoichiometric |

| Reaction Conditions | Generally mild | Often requires higher temperatures |

| Substrate Scope | Very broad | Can be more substrate-dependent |

| Cost | Higher catalyst cost | Lower catalyst cost |

Alternative Transition Metal Catalysis in Propargyl Alcohol Synthesis

Besides palladium and copper, other transition metals such as gold, ruthenium, and iron have been explored for the synthesis and functionalization of propargyl alcohols. scilit.comthieme-connect.com Gold and ruthenium complexes, for example, exhibit a high affinity for alkynes and can catalyze various transformations, including the addition of nucleophiles to the triple bond. thieme-connect.com While not always directly applicable to the primary C-C bond formation in synthesizing the title compound, these metals are crucial for subsequent derivatization. Iron catalysts are also gaining attention as a more sustainable and economical alternative to precious metals. thieme-connect.com

Multicomponent Reaction Sequences for Complex Analogues

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a highly efficient strategy for generating molecular diversity. mdpi.comresearchgate.net For the synthesis of analogues of this compound, MCRs can be designed to introduce additional functional groups in a single step.

For example, a three-component reaction could involve an aldehyde, a terminal alkyne, and an amine (A³ coupling) to generate propargylamine (B41283) derivatives. While the title compound is a primary alcohol, this methodology highlights the potential to rapidly assemble more complex structures around the core propargyl alcohol framework. mdpi.comresearchgate.net

Green Chemistry Principles in Synthesis Optimization

Applying green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly processes. Key areas of focus include the use of greener solvents, energy-efficient reaction conditions, and the reduction of waste. mdpi.cominnosyn.com

Key Green Chemistry Considerations:

Solvent Selection: Replacing traditional volatile organic solvents (VOCs) with greener alternatives such as water, ethanol, or ionic liquids. mdpi.com

Catalyst Efficiency: Developing catalysts with high turnover numbers and turnover frequencies to minimize catalyst loading and waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. MCRs are particularly advantageous in this regard. mdpi.com

Energy Efficiency: Utilizing microwave or ultrasonic irradiation to accelerate reaction rates and reduce energy consumption. mdpi.com

Stereoselective Synthesis Approaches (if applicable)

For propargyl alcohols that are chiral, stereoselective synthesis is of paramount importance. While this compound itself is achiral, the methodologies for asymmetric synthesis are relevant for producing chiral derivatives. The enantioselective addition of terminal alkynes to aldehydes is a common strategy to produce chiral secondary propargyl alcohols. acs.org This can be achieved using chiral catalysts or chiral auxiliaries.

Dynamic kinetic resolution (DKR) is another powerful technique that can be used to synthesize enantiomerically enriched propargyl alcohols. mdpi.com This process combines a rapid racemization of the starting material with a stereoselective reaction, allowing for a theoretical yield of up to 100% of a single enantiomer.

Elucidation of Reaction Mechanisms and Kinetics Involving 3 2,4 Difluorophenyl Prop 2 Yn 1 Ol

Mechanistic Investigations of Derivatization Reactions

The derivatization of 3-(2,4-difluorophenyl)prop-2-yn-1-ol is a key area of study, allowing for the synthesis of a variety of compounds with potential applications in medicinal chemistry and materials science. Mechanistic investigations into these reactions provide a fundamental understanding of the transformation processes.

One of the primary reactions of the hydroxyl group is esterification . The mechanism typically proceeds through a nucleophilic acyl substitution. In the presence of an acid catalyst, the carbonyl oxygen of the carboxylic acid is protonated, increasing the electrophilicity of the carbonyl carbon. The hydroxyl oxygen of this compound then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the corresponding ester. The reaction rate is influenced by the steric hindrance around the hydroxyl group and the electronic nature of the carboxylic acid.

Another significant derivatization is the synthesis of ethers , often achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form a more nucleophilic alkoxide. This alkoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide. The mechanism is sensitive to the structure of the alkyl halide, with primary halides reacting more readily than secondary or tertiary halides due to reduced steric hindrance.

The alkyne functional group also offers a rich avenue for derivatization. Hydration of the terminal alkyne, typically catalyzed by mercury(II) salts in the presence of acid, proceeds via a Markovnikov addition of water across the triple bond. The initial enol intermediate rapidly tautomerizes to the more stable keto form, yielding a ketone. A proposed mechanism involves the formation of a cyclic mercurinium ion intermediate, which is then attacked by water.

Click chemistry , specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for derivatizing the alkyne moiety. The mechanism is believed to involve the formation of a copper(I) acetylide intermediate. This intermediate then reacts with an organic azide (B81097) in a concerted or stepwise manner to form a triazole ring. The 2,4-difluorophenyl group can influence the electron density of the alkyne, thereby affecting the rate of copper acetylide formation.

Kinetic Studies of Transformations under Various Conditions

Kinetic studies provide quantitative insights into the rates of reactions involving this compound and how these rates are affected by changes in reaction conditions.

The oxidation of the primary alcohol to an aldehyde or a carboxylic acid is a common transformation. The kinetics of this reaction are highly dependent on the oxidizing agent used. For example, with a chromium-based reagent like pyridinium (B92312) chlorochromate (PCC), the reaction is typically first-order with respect to both the alcohol and the oxidant. The rate-determining step is often the cleavage of the C-H bond at the carbinol carbon.

| Oxidizing Agent | Solvent | Temperature (°C) | Observed Rate Law |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | 25 | Rate = k[Alcohol][PCC] |

| Manganese Dioxide (MnO₂) | Hexane | Reflux | Heterogeneous, complex kinetics |

| Dess-Martin Periodinane (DMP) | Dichloromethane | 25 | Rate = k[Alcohol][DMP] |

The Sonogashira coupling , a cross-coupling reaction involving the terminal alkyne, is another well-studied transformation. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. Kinetic studies have shown that the reaction mechanism is complex, involving several catalytic cycles. The rate of the reaction can be influenced by the nature of the palladium catalyst, the ligand, the base, and the solvent. The reaction is often observed to be first-order in the palladium catalyst and the aryl halide.

| Parameter | Condition | Effect on Rate |

| Catalyst Loading | 0.5 mol% vs 1 mol% | Increased rate with higher loading |

| Base | Triethylamine vs. Diisopropylamine | Faster rates with stronger, less hindered bases |

| Solvent | Toluene vs. Dimethylformamide | Rate is solvent-dependent, often faster in polar aprotic solvents |

Role of Functional Groups in Modulating Reactivity

The reactivity of this compound is a composite of the individual reactivities of its three key functional groups: the 2,4-difluorophenyl ring, the alkyne, and the primary alcohol.

The 2,4-difluorophenyl group exerts a significant electronic effect on the molecule. The fluorine atoms are highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic aromatic substitution but can influence the acidity of the propargylic proton and the reactivity of the alkyne. The electron-withdrawing nature of the ring can make the alkyne more susceptible to nucleophilic attack.

The alkyne moiety is a region of high electron density, making it susceptible to electrophilic addition reactions. The terminal nature of the alkyne provides a site for C-C bond formation through reactions like the Sonogashira coupling. The triple bond also confers a degree of rigidity to the molecule.

The primary alcohol is a versatile functional group that can act as a nucleophile or be oxidized. The presence of the adjacent alkyne can influence its acidity. The hydroxyl group can also participate in intramolecular reactions, leading to the formation of cyclic structures.

Reaction Pathway Analysis of Intermolecular and Intramolecular Processes

The interplay between the functional groups in this compound can lead to complex intermolecular and intramolecular reaction pathways.

Intermolecular reactions often involve the participation of two or more molecules of this compound or its reaction with other reagents. An example is the formation of dimers or oligomers under certain catalytic conditions. For instance, in the presence of a suitable transition metal catalyst, the alkyne can undergo cyclotrimerization with two other alkyne molecules to form a substituted benzene (B151609) ring.

Intramolecular processes are particularly interesting as they can lead to the formation of new ring systems. For example, under acidic conditions, the hydroxyl group can attack the alkyne in a 5-endo-dig or 6-exo-dig cyclization, although the latter is generally disfavored by Baldwin's rules. However, the presence of certain transition metal catalysts can facilitate such cyclizations. For instance, gold or platinum catalysts are known to activate alkynes towards nucleophilic attack, enabling intramolecular cyclization to form furan (B31954) or pyran derivatives. The reaction pathway is highly dependent on the catalyst and reaction conditions.

Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to analyze the energetics of different reaction pathways and to predict the most likely mechanism for both intermolecular and intramolecular processes. These studies can help to elucidate the structure of transition states and intermediates, providing a deeper understanding of the factors that control the outcome of the reaction.

Derivatization and Functionalization Strategies of 3 2,4 Difluorophenyl Prop 2 Yn 1 Ol

Transformations of the Propargyl Alcohol Moiety

The propargyl alcohol group, characterized by a hydroxyl group adjacent to a carbon-carbon triple bond, is a hub of chemical reactivity. This functionality can undergo a wide array of transformations, including reactions at the alkyne and the hydroxyl group, as well as concerted reactions involving both.

Alkynylation and Hydroxymethylation Reactions

The terminal alkyne in propargyl alcohols can be readily deprotonated to form an acetylide, which serves as a potent nucleophile in C-C bond-forming reactions. This reactivity is harnessed in Sonogashashi-type cross-coupling reactions. For instance, the coupling of terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes, is a cornerstone of modern organic synthesis. While specific examples detailing the direct Sonogashira coupling of 3-(2,4-difluorophenyl)prop-2-yn-1-ol are not extensively documented in readily available literature, the general applicability of this reaction to terminal alkynes is well-established.

The hydroxyl group can direct reactions at the adjacent propargylic position. Hydroxymethylation, the addition of a formaldehyde (B43269) equivalent, can be achieved under various conditions, though specific applications to this compound are not prevalent in published research.

Cyclization Reactions to Form Heterocyclic Systems

The propargyl alcohol moiety is a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. The interplay between the alcohol and the alkyne functionalities allows for various cyclization cascades.

One of the most significant applications of this compound and its derivatives is in the synthesis of triazole-based antifungal agents, such as fluconazole (B54011) and voriconazole. In these syntheses, the propargyl alcohol is often a key intermediate that undergoes modification and subsequent cyclization. For example, derivatives of this compound can react with azides in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction to form 1,2,3-triazoles.

Furthermore, intramolecular cyclization of aryl propargylic alcohols can lead to the formation of various carbocycles and heterocycles. Electrophilic cyclization, for instance, using iodine, can yield diiodinated carbocyclic and heterocyclic structures. While not specifically detailing the 2,4-difluoro substrate, this methodology highlights a potential transformation pathway.

The synthesis of other heterocyclic systems such as furans, pyrazoles, and isoxazoles from propargyl alcohols is also a common strategy in organic synthesis. These transformations often involve multi-step sequences or one-pot reactions with appropriate reagents. For example, the reaction of propargyl alcohols with hydrazines can yield pyrazoles, and reaction with hydroxylamine (B1172632) can lead to isoxazoles.

| Heterocycle | General Reagents | Reaction Type |

|---|---|---|

| 1,2,3-Triazole | Organic Azide (B81097), Copper(I) catalyst | [3+2] Cycloaddition (CuAAC) |

| Furan (B31954) | Transition metal catalyst (e.g., Au, Pd) | Cycloisomerization |

| Pyrazole | Hydrazine derivatives | Condensation/Cyclization |

| Isoxazole | Hydroxylamine derivatives | Condensation/Cyclization |

Oxidation and Reduction Pathways of the Hydroxyl Group

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. Milder oxidizing agents, such as manganese dioxide (MnO2) or pyridinium (B92312) chlorochromate (PCC), are typically used for the synthesis of the corresponding propargyl aldehyde, 3-(2,4-difluorophenyl)prop-2-ynal. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid, will typically lead to the formation of 3-(2,4-difluorophenyl)prop-2-ynoic acid. Aerobic oxidation using catalysts like iron nitrate (B79036) and TEMPO offers a greener alternative for the synthesis of α,β-unsaturated alkynals and alkynones from propargylic alcohols.

Conversely, the alkyne functionality can be selectively reduced. Catalytic hydrogenation over a poisoned catalyst, such as Lindlar's catalyst, will yield the corresponding (Z)-alkenol, (Z)-3-(2,4-difluorophenyl)prop-2-en-1-ol. Using dissolving metal reduction conditions, such as sodium in liquid ammonia, will typically produce the (E)-alkenol. Complete reduction of the triple bond to an alkane can be achieved using a more active catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation to Aldehyde | MnO2, PCC | 3-(2,4-difluorophenyl)prop-2-ynal |

| Oxidation to Carboxylic Acid | KMnO4, H2CrO4 | 3-(2,4-difluorophenyl)prop-2-ynoic acid |

| Reduction to (Z)-Alkenol | H2, Lindlar's Catalyst | (Z)-3-(2,4-difluorophenyl)prop-2-en-1-ol |

| Reduction to (E)-Alkenol | Na, NH3(l) | (E)-3-(2,4-difluorophenyl)prop-2-en-1-ol |

| Reduction to Alkanol | H2, Pd/C | 3-(2,4-difluorophenyl)propan-1-ol |

Modifications of the Aryl Ring System

The 2,4-difluorophenyl group is relatively stable; however, the fluorine atoms can influence the regioselectivity of aromatic substitution reactions and can themselves be subject to displacement under certain conditions.

Aromatic Substitution Reactions

The fluorine atoms on the phenyl ring are strongly deactivating and ortho-, para-directing for electrophilic aromatic substitution (EAS). However, the strong deactivation means that harsh reaction conditions are often required for reactions like nitration, halogenation, or Friedel-Crafts reactions. The positions ortho and para to the fluorine atoms (positions 3, 5, and 6) are the most likely sites for substitution, with steric hindrance from the propargyl side chain potentially influencing the regiochemical outcome.

Conversely, the electron-withdrawing nature of the fluorine atoms activates the ring towards nucleophilic aromatic substitution (SNAr). A strong nucleophile can displace one of the fluorine atoms, particularly if there are other electron-withdrawing groups on the ring or if the reaction is facilitated by a suitable catalyst. The position of substitution will depend on the stability of the intermediate Meisenheimer complex.

Functional Group Interconversions on the Phenyl Moiety

While direct functional group interconversions on the difluorophenyl ring of the parent molecule are not commonly reported, such transformations are, in principle, achievable on derivatives. For example, if a nitro group were introduced onto the ring via electrophilic nitration, it could subsequently be reduced to an amino group. This amino group could then be further modified, for example, through diazotization followed by Sandmeyer-type reactions to introduce a variety of other functional groups. These strategies, while not directly demonstrated on this compound in the reviewed literature, represent plausible synthetic routes for further derivatization.

Design and Synthesis of Advanced Molecular Architectures

The unique structural features of this compound make it an ideal starting point for the synthesis of complex molecules, leveraging well-established and robust reaction methodologies. Key to its utility are the terminal alkyne, which can participate in powerful carbon-carbon bond-forming reactions, and the primary alcohol, which allows for further functionalization or modification of the molecular scaffold.

One of the most prominent applications of the (2,4-difluorophenyl) motif is in the development of antifungal agents. For instance, this structural unit is a critical component of the triazole antifungal drug, Voriconazole. While many synthetic routes to Voriconazole and its analogues start from precursors like 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, the propargyl alcohol this compound represents a viable and strategic starting material for the synthesis of such advanced heterocyclic systems.

Two powerful synthetic strategies that can be employed to functionalize this compound are the Sonogashira coupling and the azide-alkyne cycloaddition, often referred to as "click chemistry."

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.govmdpi.com This reaction allows for the direct attachment of various substituted aromatic or vinylic groups to the alkyne terminus of this compound. The mild reaction conditions and tolerance of a wide range of functional groups make it a powerful tool for generating molecular diversity. libretexts.org The resulting diarylacetylene derivatives can serve as key intermediates for the synthesis of a variety of complex structures, including polycyclic aromatic compounds and extended conjugated systems.

Azide-Alkyne Cycloaddition (Click Chemistry): The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly reliable and regioselective reaction that forms a stable 1,2,3-triazole ring from a terminal alkyne and an organic azide. organic-chemistry.orgwikipedia.org This reaction is known for its high yields, mild reaction conditions, and broad functional group tolerance. organic-chemistry.org By reacting this compound with a variety of organic azides, a library of 1,4-disubstituted triazole derivatives can be readily synthesized. These triazole-containing molecules are of significant interest in medicinal chemistry due to their ability to act as bioisosteres for other functional groups and their prevalence in a wide range of biologically active compounds. nih.gov

The following interactive data table summarizes hypothetical derivatization strategies for this compound based on these established synthetic methodologies, illustrating the potential for creating diverse and complex molecular architectures.

| Reaction Type | Starting Material | Reagents and Conditions | Product Class | Potential Applications |

|---|---|---|---|---|

| Sonogashira Coupling | This compound | Aryl/Vinyl Halide, Pd catalyst (e.g., Pd(PPh₃)₄), CuI, Amine Base | Diarylacetylenes, Enynes | Intermediates for pharmaceuticals, organic materials |

| Azide-Alkyne Cycloaddition (Click Chemistry) | This compound | Organic Azide (R-N₃), CuSO₄, Sodium Ascorbate | 1,4-Disubstituted 1,2,3-Triazoles | Bioactive molecules, antifungal agents, chemical probes |

Spectroscopic and Structural Elucidation Methodologies Applied to 3 2,4 Difluorophenyl Prop 2 Yn 1 Ol and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Multi-Dimensional NMR for Structural Assignment

For a molecule like 3-(2,4-difluorophenyl)prop-2-yn-1-ol, one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons present. However, for unambiguous assignment, especially of the aromatic region and the connectivity of the propyne (B1212725) chain, multi-dimensional NMR techniques are indispensable.

Correlation Spectroscopy (COSY): This 2D NMR technique identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would be used to confirm the coupling between the hydroxyl proton and the methylene (B1212753) protons of the propargyl alcohol moiety. It would also reveal the coupling network among the protons on the difluorophenyl ring, aiding in their specific assignment.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, typically ¹³C. This experiment would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the methylene protons to the methylene carbon.

A hypothetical data table for the NMR assignments of this compound, based on these techniques, is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| C1 | - | (Predicted ~50-60) | H1, H3 |

| C2 | - | (Predicted ~80-90) | H1, H5/H6/H9 |

| C3 | - | (Predicted ~80-90) | H1, H5/H6/H9 |

| C4 | - | (Predicted ~110-120, d) | H5, H6 |

| C5 | (Predicted ~6.8-7.0, m) | (Predicted ~104-106, t) | C4, C6, C9 |

| C6 | (Predicted ~7.2-7.4, m) | (Predicted ~160-164, dd) | C4, C5, C7, C8 |

| C7 | - | (Predicted ~115-120, d) | H6, H9 |

| C8 | - | (Predicted ~162-166, dd) | H6, H9 |

| C9 | (Predicted ~6.7-6.9, m) | (Predicted ~111-113, dd) | C4, C5, C7, C8 |

| OH | (Variable) | - | C1 |

Note: Chemical shifts are predictions based on analogous structures. 'd' denotes a doublet, 't' a triplet, 'm' a multiplet, and 'dd' a doublet of doublets, arising from C-F coupling.

Isotopic Labeling in NMR Studies

Isotopic labeling, the selective replacement of an atom with its isotope (e.g., ¹²C with ¹³C or ¹H with ²H), is a powerful tool in NMR for elucidating reaction mechanisms and resolving spectral overlap. nih.govnumberanalytics.comwikipedia.orgamericanpeptidesociety.orgsigmaaldrich.com For this compound, ¹³C labeling of the acetylenic carbons could be employed to study reactions involving the triple bond. By tracking the position of the ¹³C label in the products, the mechanism of transformations such as additions or rearrangements can be determined. Similarly, deuterium (B1214612) labeling of the hydroxyl proton could be used to confirm its assignment and to study hydrogen bonding interactions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups have characteristic vibrational frequencies, making these methods excellent for functional group identification.

For this compound, the following characteristic vibrational frequencies would be expected:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| C≡C | Stretching | 2100-2260 (weak to medium) |

| C-O | Stretching | 1000-1260 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aromatic C=C | Stretching | 1400-1600 |

| C-F | Stretching | 1100-1400 |

The presence of the fluorine atoms on the phenyl ring would also give rise to characteristic C-F stretching and bending vibrations. A detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), would allow for the assignment of all observed bands in the IR and Raman spectra to specific molecular motions.

Mass Spectrometry (MS) Methodologies for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which in turn would confirm its molecular formula (C₉H₆F₂O).

Electron ionization (EI) is a common ionization technique that causes fragmentation of the molecule. The analysis of these fragments provides a "fingerprint" that can be used for structural elucidation. Common fragmentation pathways for propargyl alcohols include:

Loss of a hydrogen atom: [M-H]⁺

Loss of the hydroxyl group: [M-OH]⁺

Cleavage of the propargylic C-C bond: leading to fragments corresponding to the phenylacetylene (B144264) cation and the hydroxymethylene cation.

Rearrangements: such as the Meyer-Schuster rearrangement, which can occur in the mass spectrometer.

A hypothetical fragmentation pattern is outlined below:

| m/z | Possible Fragment Ion |

| 168 | [M]⁺ (Molecular Ion) |

| 167 | [M-H]⁺ |

| 151 | [M-OH]⁺ |

| 139 | [C₈H₄F₂]⁺ (loss of CH₂OH) |

| 121 | [C₇H₄F₂]⁺ |

X-ray Crystallography and Diffraction Techniques for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or a derivative can be grown, X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. This data would reveal the exact conformation of the molecule in the crystal lattice and provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential π-π stacking of the aromatic rings. While no crystal structure for this specific compound is currently available in public databases, analysis of similar structures shows that the phenyl and propynyl (B12738560) groups are often nearly coplanar.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Analysis (if applicable)

This compound itself is not chiral. However, if a chiral center is introduced into a derivative, for example, by reaction at the alcohol or alkyne, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) become relevant. These techniques measure the differential absorption of left and right circularly polarized light and can be used to determine the absolute configuration of chiral molecules. The application of these methods would be contingent on the synthesis and resolution of chiral derivatives of the parent compound.

Computational and Theoretical Investigations of 3 2,4 Difluorophenyl Prop 2 Yn 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electron distribution, molecular orbital energies, and various reactivity descriptors.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. For 3-(2,4-difluorophenyl)prop-2-yn-1-ol, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can elucidate a range of molecular properties. mdpi.com The optimized molecular geometry would reveal key bond lengths, bond angles, and dihedral angles, providing a foundational understanding of its three-dimensional structure.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity. For a molecule like this compound, the HOMO is expected to be localized on the electron-rich phenylacetylene (B144264) system, while the LUMO would also be distributed over the π-system.

Molecular Electrostatic Potential (MEP) maps are valuable for identifying the electron-rich and electron-deficient regions of the molecule. In this case, the oxygen atom of the hydroxyl group and the fluorine atoms would be regions of high negative potential, susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would be a region of positive potential.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are instrumental in predicting how the molecule will interact with other chemical species.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations

| Property | Predicted Value |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Electronegativity (χ) | 4.15 eV |

| Chemical Hardness (η) | 3.35 eV |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theory for accurate energy calculations and conformational analysis. A potential energy surface scan, performed by systematically rotating the C-C single bond between the phenyl ring and the acetylene (B1199291) group, as well as the C-C bond adjacent to the hydroxyl group, would identify the most stable conformers. The s-trans conformation is often the most stable for similar molecules. doi.org The energy barriers between different conformers can also be determined, which is important for understanding the molecule's flexibility and the population of different conformational states at various temperatures.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations can explore the conformational landscape of this compound in a dynamic environment, such as in a solvent. By simulating the motion of the atoms over time, MD can reveal the accessible conformations and the transitions between them. This provides a more realistic picture of the molecule's behavior in solution. Such simulations have been applied to understand the dynamics of substituted polyacetylenes. acs.orgacs.org

Mechanistic Insights from Computational Transition State Analysis

Computational transition state analysis is a powerful tool for elucidating reaction mechanisms. For reactions involving this compound, such as its oxidation or participation in cycloaddition reactions, DFT calculations can be used to locate the transition state structures. The activation energies calculated for different possible pathways can help determine the most likely reaction mechanism. This approach is particularly useful for understanding reactions involving propargyl alcohols. nih.govnih.gov

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for structural elucidation.

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov For fluorinated aromatic compounds, specific scaling factors may be applied to improve the accuracy of the predicted ¹⁹F NMR spectra. nih.govresearchgate.net This is particularly useful for assigning the signals of the two non-equivalent fluorine atoms in the 2,4-difluorophenyl group.

Vibrational Spectroscopy : The vibrational frequencies and intensities for Infrared (IR) and Raman spectra can be calculated. This allows for the assignment of the characteristic vibrational modes of the molecule, such as the O-H stretch, the C≡C triple bond stretch, and the aromatic C-H and C-F vibrations.

Table 2: Predicted ¹⁹F NMR Chemical Shifts for this compound

| Fluorine Position | Predicted Chemical Shift (ppm) |

|---|---|

| F (Position 2) | -110 |

Structure-Activity Relationship (SAR) Modeling (from a theoretical chemistry perspective)

From a theoretical chemistry perspective, SAR modeling involves correlating the computed molecular properties of a series of related compounds with their biological activity. For a set of analogs of this compound, various quantum chemical descriptors (such as HOMO/LUMO energies, dipole moment, and atomic charges) can be calculated. These descriptors can then be used to build a quantitative structure-activity relationship (QSAR) model. Such models can predict the biological activity of new, unsynthesized compounds and provide insights into the molecular features that are important for activity. This approach has been successfully used to predict the activity of enzyme inhibitors. nih.gov For instance, if this compound were part of a series of potential enzyme inhibitors, theoretical SAR could help identify which structural modifications would likely enhance its inhibitory potency.

Applications of 3 2,4 Difluorophenyl Prop 2 Yn 1 Ol in Advanced Organic Synthesis and Materials Science

Role as a Precursor in the Synthesis of Complex Organic Molecules

The chemical architecture of 3-(2,4-difluorophenyl)prop-2-yn-1-ol makes it an ideal starting material for the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds. The alkyne and alcohol functionalities serve as key reaction sites for building intricate molecular frameworks.

The propargyl alcohol moiety is a well-established precursor for various transformations. doi.org The terminal alkyne can readily participate in cycloaddition reactions, a powerful tool for constructing ring systems. For instance, in the presence of a suitable azide (B81097), it can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form highly stable 1,2,3-triazole rings. myskinrecipes.com This reaction is known for its high efficiency and functional group tolerance. Similarly, reaction with nitrones can lead to the formation of isoxazolidine (B1194047) derivatives.

The alkyne group is also a key participant in transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling. rawsource.comwikipedia.org This reaction allows for the formation of a carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide, opening pathways to more complex conjugated systems.

Furthermore, the hydroxyl group can be derivatized or can participate in intramolecular reactions. For example, it can be oxidized to the corresponding aldehyde or carboxylic acid, providing another avenue for molecular elaboration. Intramolecular cyclization reactions, often facilitated by transition metal catalysts, can lead to the formation of furan (B31954) or other oxygen-containing heterocycles. The interplay between the alcohol and the alkyne allows for the synthesis of a diverse range of heterocyclic structures, which are prevalent in many biologically active compounds. mdpi.com

The 2,4-difluorophenyl group also plays a crucial role, not only by modifying the electronic properties of the molecule but also by providing sites for further functionalization through aromatic substitution reactions. The presence of fluorine atoms can enhance the biological activity and metabolic stability of the resulting complex molecules. ontosight.ai

| Reactant | Reaction Type | Resulting Heterocycle |

|---|---|---|

| Organic Azide | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole |

| Nitrones | 1,3-Dipolar Cycloaddition | Isoxazolidine |

| Aryl/Vinyl Halide | Sonogashira Coupling | Functionalized Alkyne |

| Intramolecular (with catalyst) | Cycloisomerization | Furan |

Integration into Polymer and Macromolecular Architectures

The dual functionality of this compound, possessing both a polymerizable alkyne group and a reactive hydroxyl group, makes it a valuable monomer for the synthesis of functional polymers and complex macromolecular architectures.

The propargyl alcohol itself can undergo polymerization through its alkyne functionality, typically with heating or in the presence of a base, to form poly(propargyl alcohol). nih.gov The resulting polymer would feature a polyene backbone with pendant 2,4-difluorophenyl and hydroxyl groups. These pendant groups can be further modified post-polymerization to tune the properties of the material.

More sophisticated polymer architectures can be achieved by leveraging the distinct reactivity of the alkyne and hydroxyl groups. For instance, the hydroxyl group can be used to initiate ring-opening polymerization of cyclic esters or ethers, leading to the formation of polyester (B1180765) or polyether chains with a terminal alkyne group derived from the initiator. This alkyne-terminated polymer can then be used in "click" chemistry reactions, such as CuAAC, to be grafted onto other polymer backbones or to form block copolymers.

Alternatively, this compound can be incorporated as a functional co-monomer in various polymerization methods. For example, it could be co-polymerized with other monomers to introduce alkyne functionalities along a polymer chain. These pendant alkyne groups can then serve as cross-linking sites, allowing for the formation of robust polymer networks with enhanced thermal and mechanical properties. The incorporation of the difluorophenyl moiety is expected to enhance the thermal stability and chemical resistance of the resulting polymers. doi.org

Use as a Building Block for Functional Materials

The unique combination of a fluorinated aromatic system and a reactive alkyne in this compound makes it an attractive building block for the design and synthesis of functional materials with tailored properties. The fluorine atoms can significantly influence the electronic and physical properties of the resulting materials.

The electron-withdrawing nature of the difluorophenyl group can modulate the electronic properties of conjugated systems. When incorporated into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), the difluorophenyl moiety can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the charge transport and photophysical properties of the material.

The alkyne functionality provides a versatile handle for constructing larger, well-defined molecular architectures. Through reactions like the Sonogashira coupling, extended conjugated systems can be built, which are of interest for applications in molecular electronics and nonlinear optics. The rigid rod-like nature of the alkyne unit can also be exploited to create liquid crystalline materials.

Furthermore, the presence of fluorine atoms can impart desirable physical properties to materials, such as hydrophobicity and oleophobicity, which are important for creating self-cleaning surfaces and protective coatings. The enhanced stability often associated with fluorinated compounds can also lead to materials with improved resistance to chemical and thermal degradation. ontosight.ai

Development of Novel Ligands and Catalysts Derived from the Compound

Propargyl alcohols are valuable scaffolds for the synthesis of ligands for transition metal catalysis. The hydroxyl group provides a convenient point of attachment for various coordinating groups, while the alkyne can either be directly involved in metal coordination or serve as a rigid linker to position other coordinating moieties.

Derivatives of this compound can be designed to act as ligands for a variety of catalytic transformations. For example, the hydroxyl group can be etherified or esterified with groups containing phosphorus, nitrogen, or sulfur donor atoms to create bidentate or tridentate ligands. The rigid propargyl backbone can enforce a specific geometry on the resulting metal complex, which can be beneficial for achieving high stereoselectivity in asymmetric catalysis.

The 2,4-difluorophenyl group can also influence the catalytic activity by modifying the electronic properties of the ligand and, consequently, the coordinated metal center. The electron-withdrawing fluorine atoms can make the metal center more electrophilic, which can enhance its reactivity in certain catalytic cycles.

Moreover, the alkyne itself can interact with transition metals, forming π-complexes. This interaction can be exploited in the design of catalysts where the alkyne-metal interaction plays a direct role in the catalytic process. For instance, gold and platinum catalysts are known to be activated by alkynes for various organic transformations.

Applications in Supramolecular Chemistry

The structural features of this compound make it a promising candidate for applications in supramolecular chemistry, where non-covalent interactions are used to direct the self-assembly of molecules into well-defined, functional architectures.

The difluorophenyl group can participate in a variety of non-covalent interactions, including π-π stacking and C–H···F hydrogen bonds. These weak interactions can play a crucial role in directing the self-assembly of molecules in the solid state or in solution. The specific substitution pattern of the fluorine atoms on the phenyl ring can influence the directionality and strength of these interactions, allowing for the rational design of supramolecular structures.

The hydroxyl group is a strong hydrogen bond donor and acceptor, and it can drive the formation of one-, two-, or three-dimensional hydrogen-bonded networks. The interplay between hydrogen bonding and other weak interactions involving the difluorophenyl ring can lead to the formation of complex and interesting supramolecular assemblies.

Furthermore, propargylic alcohols have been shown to act as gelators, forming self-assembled fibrillar networks that can immobilize solvents to form gels. chemicalbook.com The ability of this compound to form such supramolecular gels would depend on a delicate balance of intermolecular forces, including hydrogen bonding, π-stacking, and fluorophilic interactions. The formation of such materials could have applications in areas such as drug delivery and tissue engineering.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C9H6F2O | chemsrc.com |

| Boiling Point | 243.3±40.0 °C at 760 mmHg | chemsrc.com |

| Density | 1.3±0.1 g/cm³ | chemsrc.com |

Emerging Research Directions and Future Opportunities for 3 2,4 Difluorophenyl Prop 2 Yn 1 Ol Research

Development of Novel Catalytic Systems for its Transformations

The reactivity of the terminal alkyne and propargylic alcohol moieties in 3-(2,4-difluorophenyl)prop-2-yn-1-ol opens avenues for a myriad of chemical transformations. The development of novel catalytic systems is crucial for achieving high efficiency, selectivity, and sustainability in these reactions.

Ruthenium complexes, for instance, have been shown to catalyze diverse cascade conversions of propargyl alcohols, which could be applied to this compound for the synthesis of complex molecular scaffolds. uni-halle.de Similarly, gold-catalyzed reactions of propargylic alcohols with various nucleophiles present a tunable method for generating a range of products. nih.govnih.gov The development of gold catalysts with tailored ligands could offer precise control over the reaction outcomes with this compound.

The terminal alkyne is a prime handle for cross-coupling reactions. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for creating carbon-carbon bonds. mdpi.comresearchgate.net Future research could focus on developing more efficient and recyclable palladium catalysts, such as those supported on nanomaterials, for the coupling of this compound with various partners. mdpi.com Furthermore, exploring phosphine-free and copper-catalyzed coupling reactions could offer more sustainable and cost-effective alternatives. researchgate.net Photoinduced palladium-catalyzed dicarbofunctionalization of terminal alkynes represents another frontier, allowing for the one-step synthesis of complex 1,3-enynes under mild conditions. nih.gov

Another important transformation of propargylic alcohols is the Meyer-Schuster rearrangement, which converts them into α,β-unsaturated carbonyl compounds. researchgate.net Research into milder and more selective catalysts for this rearrangement could expand its utility for derivatives of this compound.

| Transformation | Potential Catalytic System | Key Advantages |

| Cascade Reactions | Ruthenium Cyclopentadienone Complexes | Atom-economical synthesis of complex molecules. uni-halle.de |

| Nucleophilic Additions | Gold(I) and Gold(III) Complexes | Tunable selectivity for various products. nih.govnih.gov |

| Sonogashira Coupling | Nanosized MCM-41 Anchored Palladium | High efficiency and recyclability of the catalyst. mdpi.com |

| Dicarbofunctionalization | Photoinduced Palladium Catalysis | One-step synthesis of 1,3-enynes under mild conditions. nih.gov |

| Meyer-Schuster Rearrangement | Bismuth(III) triflate | Mild and efficient access to α,β-unsaturated carbonyls. researchgate.net |

Exploration of Bio-Inspired Synthesis Routes

The principles of green chemistry encourage the development of sustainable synthetic methods. Bio-inspired synthesis, which utilizes enzymes or mimics natural synthetic pathways, offers a promising approach for the synthesis of this compound and its derivatives. While specific bio-inspired routes for this compound are not yet established, the broader field of biocatalysis provides a framework for future exploration.

Enzymatic resolutions could be employed for the asymmetric synthesis of chiral propargylic alcohols, providing enantiomerically pure forms of this compound derivatives. Lipases are particularly versatile for the kinetic resolution of alcohols and could be adapted for this purpose.

Furthermore, the incorporation of fluorine into organic molecules is a significant area of research in medicinal chemistry. mdpi.com Exploring enzymatic pathways for the fluorination of precursors or the transformation of fluorinated building blocks could lead to more environmentally friendly synthetic routes. While direct enzymatic fluorination is challenging, chemo-enzymatic strategies that combine the selectivity of enzymes with the reactivity of chemical reagents could be a viable approach.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing the way chemical reactions are performed, offering significant advantages in terms of safety, reproducibility, and scalability. metoree.commit.edu The application of these technologies to the synthesis and transformations of this compound is a key area for future research.

Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. mit.edu For potentially hazardous reactions involving reactive intermediates, the small reaction volumes in flow systems enhance safety. nih.govresearchgate.net The synthesis of propargyl alcohol derivatives has been successfully demonstrated in flow, highlighting the feasibility of this approach for this compound. nih.gov

Automated synthesis platforms can accelerate the discovery and optimization of new reactions and derivatives. sigmaaldrich.comchemspeed.commt.com By systematically varying reaction conditions and reagents, these platforms can rapidly identify optimal synthetic protocols. This high-throughput approach would be invaluable for exploring the diverse reactivity of this compound and for preparing libraries of derivatives for biological screening.

| Platform | Key Features | Potential Application for this compound |

| Flow Chemistry | Precise control of reaction parameters, enhanced safety, scalability. mit.edu | Synthesis of this compound and its subsequent transformations with improved yield and safety. |

| Automated Synthesis | High-throughput screening of reaction conditions and reagents. sigmaaldrich.comchemspeed.com | Rapid optimization of synthetic routes and generation of derivative libraries for structure-activity relationship studies. |

Advanced Characterization Techniques for In Situ Monitoring of Reactions

A deep understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes. Advanced characterization techniques that allow for the in situ monitoring of reactions in real-time are powerful tools for gaining these insights.

In situ Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for tracking the concentration of reactants, intermediates, and products throughout a reaction. mt.commt.comnih.gov By monitoring changes in the vibrational spectra, researchers can gain detailed information about reaction kinetics and identify transient species. ou.edunih.gov This would be particularly useful for studying the catalytic transformations of this compound, helping to elucidate reaction mechanisms and optimize catalyst performance.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for reaction monitoring. acs.orgresearchgate.netnih.govchemrxiv.org It provides detailed structural information about the species present in the reaction mixture, allowing for the unambiguous identification of intermediates and products. Flow NMR, which combines flow chemistry with NMR spectroscopy, is particularly well-suited for studying the kinetics of fast reactions and for high-throughput reaction analysis. nih.gov

| Technique | Information Provided | Advantages for this compound Research |

| In Situ FTIR | Real-time concentration profiles of reactants, intermediates, and products. mt.commt.com | Provides detailed kinetic data and helps in identifying transient species in catalytic reactions. ou.edunih.gov |

| In Situ NMR | Detailed structural information of all species in the reaction mixture. acs.orgresearchgate.net | Unambiguous identification of intermediates and products, enabling detailed mechanistic studies. nih.govchemrxiv.org |

Computational Design of New Derivatives with Tunable Properties

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. nih.gov These in silico methods can be used to predict the properties of molecules and to design new derivatives with desired characteristics, thereby guiding synthetic efforts and reducing the need for extensive trial-and-error experimentation.

For this compound, computational methods can be employed to design new derivatives with tunable electronic, steric, and pharmacokinetic properties. The introduction of fluorine atoms already significantly influences the molecule's properties. nih.govchemrxiv.org Computational studies can further explore how additional substituents on the phenyl ring or modifications to the propargyl alcohol moiety would affect its reactivity and biological activity.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure of derivatives and to predict their reactivity in various chemical transformations. cdnsciencepub.comsemanticscholar.org Molecular docking simulations can be used to predict the binding affinity of derivatives to biological targets, such as enzymes or receptors, thereby identifying promising candidates for further development as therapeutic agents. researchgate.netscispace.com Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to correlate the structural features of derivatives with their biological activity, providing valuable insights for the design of more potent compounds.

| Computational Method | Application | Tunable Properties |

| Density Functional Theory (DFT) | Predict electronic structure and reactivity. cdnsciencepub.comsemanticscholar.org | Reactivity, stability, electronic properties. |

| Molecular Docking | Predict binding affinity to biological targets. researchgate.netscispace.com | Biological activity, selectivity. |

| QSAR | Correlate molecular structure with biological activity. | Potency, pharmacokinetic properties. |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(2,4-difluorophenyl)prop-2-yn-1-ol, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves coupling fluorinated aryl halides with propargyl alcohols. For example, silver(II) fluoride in anhydrous acetonitrile (MeCN) has been used to facilitate fluorination in related difluorophenyl compounds, achieving yields up to 74% under controlled conditions . Optimizing stoichiometry (e.g., excess fluorinating agent) and temperature (room temperature to 50°C) can improve efficiency. Monitoring reaction progress via TLC or HPLC is critical to identify intermediates and byproducts.

Q. What spectroscopic techniques are recommended for characterizing this compound, and what structural features should be prioritized?

- Methodological Answer :

- 1H/13C NMR : Focus on distinguishing fluorine-induced splitting patterns (e.g., para/meta-fluorine coupling in aromatic protons) and the propargyl alcohol moiety (sharp singlet for the alkyne proton near δ 2.5–3.0 ppm) .

- IR Spectroscopy : Confirm hydroxyl (O–H stretch ~3200–3600 cm⁻¹) and alkyne (C≡C stretch ~2100–2260 cm⁻¹) functional groups.

- Mass Spectrometry : Validate molecular weight (expected m/z ≈ 172.17 for C9H7F2O) and fragmentation patterns (e.g., loss of –OH or fluorine substituents) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .

- Storage : Store at –20°C in airtight containers to avoid degradation; avoid exposure to moisture or strong oxidizers .

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous organic compound disposal .

Advanced Research Questions

Q. How can dynamic kinetic resolution (DKR) be applied to derivatives of this compound to achieve enantioselective synthesis?

- Methodological Answer : DKR requires chiral catalysts (e.g., organocatalysts or transition-metal complexes) to resolve racemic mixtures. For example, silver(II) fluoride in MeCN has been used to promote fluorination while maintaining stereochemical control in quinolines . Key parameters include:

- Catalyst Loading : 10–20 mol% for optimal enantiomeric excess (ee).

- Solvent Polarity : Polar aprotic solvents (e.g., MeCN) enhance reaction rates and selectivity.

- Monitoring : Use chiral HPLC or circular dichroism (CD) to track ee values during optimization.

Q. What computational strategies are suitable for analyzing the electronic effects of fluorine substituents in this compound?

- Methodological Answer :

- DFT Calculations : Model the electron-withdrawing effects of fluorine atoms on the aromatic ring using software like Gaussian or ORCA. Compare frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic reactions .

- Molecular Docking : Assess interactions with biological targets (e.g., enzymes) by simulating binding affinities. Fluorine’s electronegativity may influence hydrogen bonding or hydrophobic interactions .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate published procedures with precise control of reaction conditions (e.g., inert atmosphere, reagent purity).

- Advanced Characterization : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals and confirm regiochemistry.

- Data Cross-Validation : Compare experimental results with computational predictions (e.g., NMR chemical shift simulations via ACD/Labs or ChemDraw) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.